N-Ethyl-2,3-difluoro-6-nitroaniline
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Overview
Description
N-Ethyl-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C8H8F2N2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl, difluoro, and nitro groups
Scientific Research Applications
N-Ethyl-2,3-difluoro-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline typically involves the nitration of N-ethyl-2,3-difluoroaniline. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though care must be taken due to the potential for over-oxidation.
Major Products Formed
Reduction: The major product is N-ethyl-2,3-difluoro-6-aminoaniline.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like N-ethyl-2,3-difluoro-6-alkylaminoaniline.
Oxidation: Potential products include various oxidized derivatives, though these reactions are less commonly employed.
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-difluoro-6-nitroaniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoro groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-Ethyl-2,3-difluoro-6-nitroaniline can be compared with other nitroaniline derivatives:
N-Ethyl-2,3-difluoro-4-nitroaniline: Similar structure but different position of the nitro group, leading to different chemical properties and reactivity.
N-Methyl-2,3-difluoro-6-nitroaniline: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
2,3-Difluoro-6-nitroaniline: Lacks the ethyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
N-ethyl-2,3-difluoro-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-11-8-6(12(13)14)4-3-5(9)7(8)10/h3-4,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZJPLHCMMMQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716681 |
Source
|
Record name | N-Ethyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248209-18-8 |
Source
|
Record name | N-Ethyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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